molecular formula C14H16N2O3 B2452850 N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide CAS No. 2415620-66-3

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide

Cat. No. B2452850
M. Wt: 260.293
InChI Key: PYMDBBLURYDYMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives like this compound has been a topic of interest in recent years . Various methods for the direct arylation of oxazoles have been developed, with high regioselectivity at both C-5 and C-2 . These methods have been used for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Molecular Structure Analysis

The molecular structure of this compound is based on the oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The oxazole ring is substituted with various groups, including a furan ring and a cyclopropane carboxamide group.


Chemical Reactions Analysis

Oxazole derivatives are known to undergo a variety of chemical reactions. For example, they can be arylated or alkylated at various positions on the oxazole ring . The specific reactions that “N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide” undergoes would depend on the reaction conditions and the reagents used.

Future Directions

The future directions for research on this compound and similar oxazole derivatives could include further exploration of their biological activity and potential applications in medicine. For example, oxazole derivatives could be investigated for their potential as inhibitors of protein-protein interactions .

properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-13(9(2)19-16-8)12-6-5-11(18-12)7-15-14(17)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMDBBLURYDYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide

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